Metoprolol acid

Overview

Description

Metoprolol is a beta-1-selective (cardioselective) adrenergic receptor blocking agent . It is used alone or together with other medicines to treat high blood pressure (hypertension) . It works by affecting the response to nerve impulses in certain parts of the body, like the heart. As a result, the heart beats slower and decreases the blood pressure .

Synthesis Analysis

Metoprolol can be synthesized through various methods. One method involves the synthesis of modified saccharides (MS), which are then used for the synthesis of metoprolol-modified saccharide conjugates (MET-MS) . Another method involves the reaction of the corresponding epoxide, obtained from 4-(2-methoxyethyl)phenol and epichlorohydrin, with isopropylamine and a Lewis acid .

Molecular Structure Analysis

The molecular structure of Metoprolol can be found in various databases such as ChemSpider . It is a small molecule with a molar mass of 267.3639 g/mol .

Chemical Reactions Analysis

Metoprolol undergoes various chemical reactions in the body. It is metabolized in the liver via CYP2D6 and CYP3A4 . The metabolism of metoprolol can vary widely among patients, often as a result of hepatic impairment or CYP2D6 polymorphism .

Physical And Chemical Properties Analysis

Metoprolol has a molar mass of 267.32 g/mol . More detailed physical and chemical properties can be found in various databases and literature .

Scientific Research Applications

Photodegradation Studies

Metoprolol, a cardiovascular medication, has been extensively studied in the context of its environmental impact, particularly its presence in surface waters. Research demonstrates that metoprolol undergoes indirect photodegradation, particularly in the presence of fulvic acids extracted from river sources. These studies highlight the role of dissolved organic matter as a photosensitizer in the photodegradation process. The findings are significant in understanding the environmental fate of metoprolol and its by-products (Filipe et al., 2019; Filipe et al., 2017).

Metabolomic Profiling in Cardioprotection

Metoprolol has been studied for its cardioprotective effects in myocardial infarction models. Metabolomic profiling reveals that metoprolol regulates pathways related to glycine, serine, threonine, cysteine, methionine, purine, and pyrimidine metabolism under pathological conditions. This research offers insights into the molecular mechanisms of metoprolol's therapeutic effects beyond its primary action on the β1 adrenergic receptor, providing a broader understanding of its clinical applications (Lai et al., 2020).

Photocatalytic Degradation Studies

Metoprolol's photocatalytic degradation has been explored using different electron acceptors and catalysts, such as TiO2 suspensions. This research is pivotal in wastewater treatment, where metoprolol's degradation rates and by-products under various conditions are examined. The outcomes contribute to the development of effective methods for removing pharmaceutical contaminants from water (Armaković et al., 2015).

Biodegradation in Hyporheic Zone Sediments

Investigations into the microbial degradation of metoprolol in hyporheic zone sediments reveal its biodegradation under both oxic and anoxic conditions. This research underscores the role of specific microbial communities in metabolizing metoprolol and its transformation products, providing crucial insights into natural attenuation processes for pharmaceuticals in aquatic ecosystems (Rutere et al., 2021).

Electrochemical Removal Methods

Studies on the electrochemical removal of metoprolol using graphite-polyvinyl chloride composites as anodes offer innovative approaches to water treatment. These methods demonstrate high efficiency in degrading metoprolol in wastewater, emphasizing the potential of electrochemical techniques in pharmaceutical waste management (Mussa et al., 2020).

Genotype-Based Outcomes in Therapy

Metoprolol's effectiveness and safety in clinical therapy have been examined in the context of genetic variations, particularly CYP2D6 polymorphisms. These studies provide insights into personalized medicine, showing how genetic factors can influence drug metabolism and clinical outcomes. This research is vital for optimizing metoprolol therapy based on individual genetic profiles, potentially reducing adverse effects and improving therapeutic efficacy (Collett et al., 2023).

Mechanism of Action

Target of Action

Metoprolol is a selective beta-1 blocker . It primarily targets the beta-1 adrenergic receptors located predominantly in cardiac tissue . These receptors play a crucial role in regulating heart rate, contractility, and cardiac output .

Pharmacokinetics

Metoprolol is rapidly and almost completely absorbed in the gastrointestinal tract . Due to an extensive first-pass metabolism, the bioavailability of metoprolol is only approximately 50% . Metoprolol is extensively metabolized in the liver, mainly through α-hydroxylation and O-demethylation via various cytochrome P450 enzymes . The major route of excretion for metoprolol and its metabolites is through the kidney, with about 5% of the dose excreted in the urine as the parent drug and the rest as metabolites .

Result of Action

The molecular and cellular effects of metoprolol’s action include a reduction in heart rate and cardiac output, leading to a decrease in blood pressure . At a cellular level, metoprolol has been found to influence the composition of cell membrane phospholipids . It also protects cardiomyocytes from arginine vasopressin-induced senescence .

Action Environment

Environmental factors can influence the action of metoprolol. For instance, metoprolol is considered an emerging contaminant of environmental concern due to its pseudo persistence in wastewater effluents . This environmental presence could potentially influence the compound’s action, efficacy, and stability. Furthermore, studies have shown that metoprolol can be biodegraded under both oxic and anoxic conditions in the environment .

Safety and Hazards

Metoprolol should not be used if you have a serious heart problem (heart block, sick sinus syndrome, slow heart rate), severe circulation problems, severe heart failure, or a history of slow heart beats that caused fainting . It may cause changes in blood sugar levels and may cover up the symptoms of low blood sugar (including fast heartbeat) and increase the risk for serious or prolonged hypoglycemia (low blood sugar) .

Future Directions

Metoprolol is recommended for therapeutic use in multiple cardiovascular conditions, thyroid crisis, and circumscribed choroidal hemangioma . A detailed systematic review on the metoprolol literature would be beneficial to assess all pharmacokinetic parameters in humans and their respective effects on patients with hepatic, renal, and cardiovascular diseases .

Biochemical Analysis

Biochemical Properties

Metoprolol acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The primary enzyme involved in the metabolism of metoprolol to this compound is cytochrome P450 2D6 (CYP2D6). This enzyme catalyzes the oxidation of metoprolol, leading to the formation of this compound. Additionally, cytochrome P450 3A4 (CYP3A4) also contributes to the metabolism of metoprolol, albeit to a lesser extent .

This compound interacts with various proteins and biomolecules within the body. For instance, it binds to beta-adrenergic receptors, inhibiting their activity and leading to a decrease in heart rate and blood pressure. This interaction is crucial for the therapeutic effects of metoprolol in managing cardiovascular conditions .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. In cardiomyocytes, this compound reduces the excitability of cardiac cells by blocking beta-adrenergic receptors. This leads to a decrease in heart rate and myocardial oxygen demand, which is beneficial in conditions such as angina and myocardial infarction .

In addition to its effects on cardiomyocytes, this compound also influences other cell types. For example, it has been shown to affect vascular smooth muscle cells by reducing their contractility, leading to vasodilation and a subsequent decrease in blood pressure . Furthermore, this compound can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of beta-adrenergic receptors and other related proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to beta-adrenergic receptors, specifically the beta-1 adrenergic receptor. By binding to these receptors, this compound inhibits the action of catecholamines such as adrenaline and noradrenaline, which are responsible for increasing heart rate and contractility .

This compound also affects enzyme activity, particularly by inhibiting the activity of adenylate cyclase, an enzyme involved in the production of cyclic adenosine monophosphate (cAMP). This inhibition leads to a decrease in cAMP levels, resulting in reduced activation of protein kinase A (PKA) and subsequent downstream signaling pathways . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with a half-life of approximately 3 to 7 hours . Its degradation can be influenced by factors such as pH, temperature, and the presence of other metabolic enzymes .

Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce adaptive changes in cellular function. For example, chronic treatment with this compound can lead to upregulation of beta-adrenergic receptors and other compensatory mechanisms in cardiomyocytes . These changes can affect the overall efficacy and safety of this compound in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively reduce heart rate and blood pressure without causing significant adverse effects . High doses of this compound can lead to toxic effects, such as bradycardia, hypotension, and even cardiac arrest .

Threshold effects have also been observed in animal models, where a certain dosage of this compound is required to achieve the desired therapeutic effects. Beyond this threshold, increasing the dosage does not significantly enhance the therapeutic benefits but may increase the risk of adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The primary pathway involves the oxidation of metoprolol to this compound by cytochrome P450 2D6 (CYP2D6). Additionally, cytochrome P450 3A4 (CYP3A4) contributes to the metabolism of metoprolol, leading to the formation of other metabolites such as alpha-hydroxymetoprolol and O-demethylmetoprolol .

These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound. For instance, genetic polymorphisms in CYP2D6 can lead to variations in the metabolism of metoprolol, affecting the levels of this compound and its therapeutic efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily transported in the bloodstream, where it binds to plasma proteins such as albumin. This binding facilitates its distribution to different tissues, including the heart, liver, and kidneys .

Within cells, this compound can interact with transporters and binding proteins that influence its localization and accumulation. For example, it can be taken up by cardiomyocytes through specific transporters and accumulate in the cytoplasm, where it exerts its therapeutic effects . The distribution of this compound can also be influenced by factors such as tissue perfusion, membrane permeability, and the presence of other competing molecules .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. Studies have shown that this compound primarily localizes to the cytoplasm of cardiomyocytes, where it interacts with beta-adrenergic receptors and other related proteins . This localization is crucial for its therapeutic effects in reducing heart rate and myocardial oxygen demand.

Additionally, this compound can undergo post-translational modifications that influence its targeting to specific cellular compartments. For example, phosphorylation of this compound can enhance its binding to beta-adrenergic receptors and increase its efficacy in inhibiting their activity . These modifications and targeting signals play a significant role in the overall pharmacodynamics of this compound.

Properties

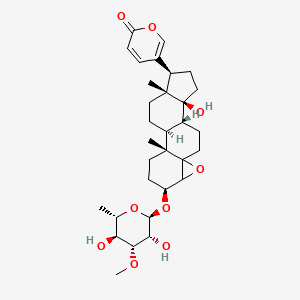

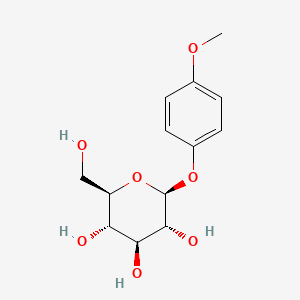

IUPAC Name |

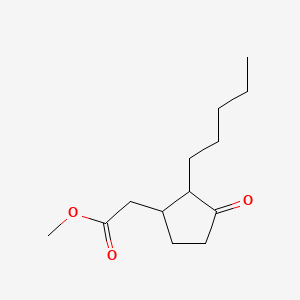

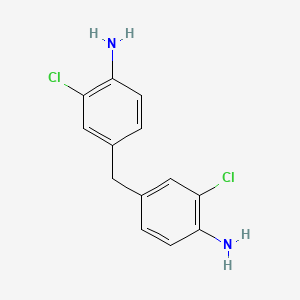

2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-10(2)15-8-12(16)9-19-13-5-3-11(4-6-13)7-14(17)18/h3-6,10,12,15-16H,7-9H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQIRTNPJRFRCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70881080 | |

| Record name | Metoprolol acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56392-14-4 | |

| Record name | Metoprolol acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56392-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metoprolol acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056392144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoprolol acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metoprolol Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOPROLOL ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6I8U8OX8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H-Cyclopenta[def]phenanthrene](/img/structure/B1676456.png)